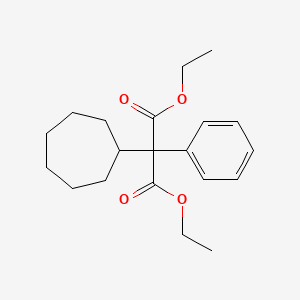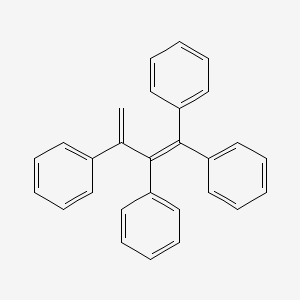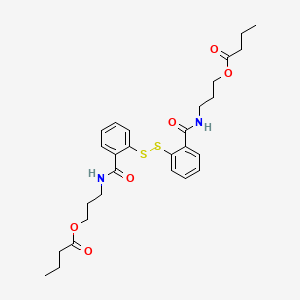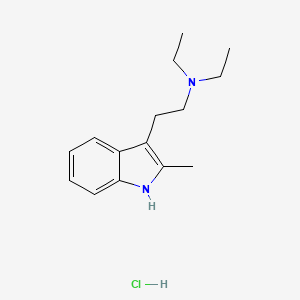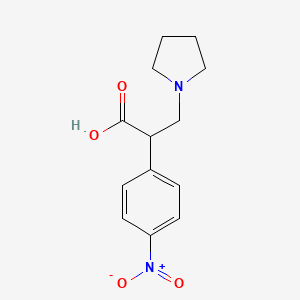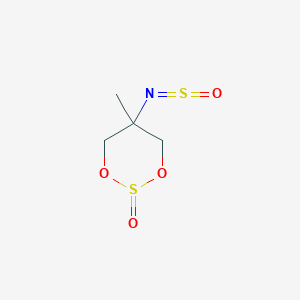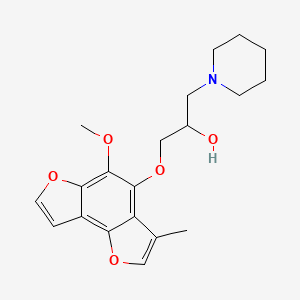
1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b')difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol is a complex organic compound that features a benzo-difuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol typically involves multiple steps:
Formation of the benzo-difuran core: This step may involve cyclization reactions using appropriate starting materials under acidic or basic conditions.
Methoxylation and methylation: Introduction of methoxy and methyl groups can be achieved using reagents such as methanol and methyl iodide in the presence of a base.
Attachment of the piperidinyl-propanol moiety: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced, followed by the addition of the propanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the cellular context.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-amine: Similar structure with an amine group instead of an alcohol.
1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-thiol: Similar structure with a thiol group instead of an alcohol.
Uniqueness
1-(5-Methoxy-3-methyl-benzo(1,2-b;3,4-b’)difuran-4-yloxy)-3-piperidin-1-yl-propan-2-ol is unique due to its specific combination of functional groups and the benzo-difuran core. This uniqueness can confer specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
CAS No. |
85727-12-4 |
|---|---|
Molecular Formula |
C20H25NO5 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-(5-methoxy-3-methylfuro[2,3-g][1]benzofuran-4-yl)oxy-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C20H25NO5/c1-13-11-25-17-15-6-9-24-18(15)20(23-2)19(16(13)17)26-12-14(22)10-21-7-4-3-5-8-21/h6,9,11,14,22H,3-5,7-8,10,12H2,1-2H3 |
InChI Key |
ZYHCHTRKHCAAPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C3C=COC3=C(C(=C12)OCC(CN4CCCCC4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



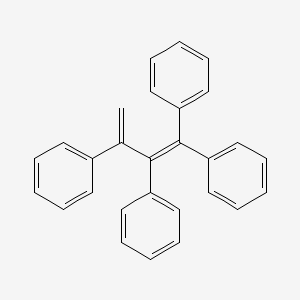

![2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene](/img/structure/B12801310.png)
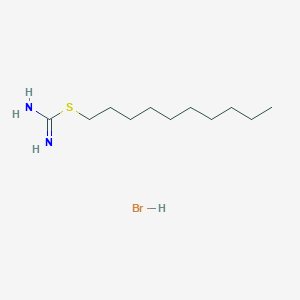
![Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile](/img/structure/B12801332.png)
